Carbodenafil - 944241-52-5

Carbodenafil

Catalog Number: EVT-1466538
CAS Number: 944241-52-5
Molecular Formula: C24H32N6O3
Molecular Weight: 452.559
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Carbodenafil is classified as a phosphodiesterase type 5 inhibitor. It was initially developed as an analogue of sildenafil, with modifications aimed at enhancing its efficacy and safety profile. The compound has been identified in various studies, particularly in the context of dietary supplements where it has been found as an adulterant .

Synthesis Analysis

Methods and Technical Details

The synthesis of carbodenafil typically involves several key steps, which can vary based on the specific analogue being produced. For example, one method includes the reaction of substituted benzenesulfonyl chlorides with hydrazine derivatives to yield the desired carbodenafil structure.

  1. Starting Materials: Commonly used starting materials include sulfanilamide and sodium cyanate.
  2. Reactions: The synthesis may involve:
    • Formation of urea derivatives through reaction with sodium cyanate.
    • Conversion of urea to hydrazine carboxamide via hydrazine hydrate.
    • Final coupling reactions with substituted benzenesulfonyl chlorides .

These reactions are usually carried out under controlled conditions to ensure high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of carbodenafil can be described by its chemical formula, which reveals its composition and arrangement of atoms. The structure exhibits features typical of phosphodiesterase inhibitors, including a heterocyclic core that is essential for its biological activity.

  • Molecular Formula: C23H30N4O3S
  • Molecular Weight: 454.58 g/mol
  • Key Functional Groups: Contains sulfonyl groups and hydrazine moieties that contribute to its pharmacological properties.

The structural elucidation is often supported by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

Carbodenafil undergoes various chemical reactions that are crucial for its functionality as a phosphodiesterase type 5 inhibitor. The primary reaction involves the inhibition of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate in smooth muscle cells, which facilitates vasodilation and enhances erectile function.

  1. Inhibition Mechanism: Carbodenafil binds competitively to the active site of phosphodiesterase type 5.
  2. Biochemical Pathway: Its action leads to increased blood flow in the corpus cavernosum during sexual stimulation.

These reactions are fundamental to understanding how carbodenafil exerts its therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action of carbodenafil involves:

  1. Inhibition of Phosphodiesterase Type 5: By blocking this enzyme, carbodenafil prevents the breakdown of cyclic guanosine monophosphate.
  2. Increased cGMP Levels: Elevated levels of cyclic guanosine monophosphate lead to relaxation of smooth muscle tissue and increased blood flow to the penis.
  3. Erectile Function Enhancement: This biochemical cascade results in improved erectile function during sexual arousal .

The pharmacodynamics suggest that carbodenafil may have a similar efficacy profile to sildenafil but with potential variations in onset time and duration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carbodenafil exhibits several key physical and chemical properties that are important for its application:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stability under various pH conditions can vary; thus, formulations need careful consideration.

These properties influence how carbodenafil is formulated into pharmaceutical products for clinical use.

Applications

Scientific Uses

Carbodenafil's primary application lies in its role as a phosphodiesterase type 5 inhibitor for treating erectile dysfunction. Additionally, research into its analogues has revealed potential uses in other therapeutic areas, including:

  1. Cardiovascular Health: Investigated for effects on pulmonary hypertension.
  2. Research Tool: Used in studies exploring mechanisms related to nitric oxide signaling pathways.

The ongoing exploration into carbodenafil's analogues continues to reveal new potential applications within pharmacology .

Introduction to Carbodenafil and PDE-5 Inhibitors

Historical Context of PDE-5 Inhibitors in Pharmaceutical Research

The discovery of phosphodiesterase type 5 (PDE-5) inhibitors originated from cardiovascular research in the 1980s, focused on understanding the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. Nobel Prize-winning work by Furchgott, Ignarro, and Murad elucidated NO's role as an endothelial-derived relaxing factor, revealing its mediation of smooth muscle relaxation through cGMP accumulation. This foundational research enabled the development of compounds targeting cGMP degradation [1] [7].

Sildenafil (Viagra®), synthesized in 1989, emerged as the first selective PDE-5 inhibitor during investigations for hypertension and angina. Researchers at Pfizer observed its unexpected side effect—enhanced penile erections—during clinical trials. This serendipitous discovery redirected its application toward erectile dysfunction (ED) treatment, with FDA approval granted in 1998. The drug's mechanism involves competitive inhibition of PDE-5, the enzyme predominantly responsible for cGMP hydrolysis in corpus cavernosum smooth muscle. By preserving intracellular cGMP levels, sildenafil potentiates NO-mediated vasodilation during sexual stimulation [1] [4] [7].

Subsequent PDE-5 inhibitors like vardenafil (2003) and tadalafil (2003) exhibited structural modifications to enhance selectivity and pharmacokinetics. Tadalafil's extended half-life (~17.5 hours) earned it the designation "weekend pill," while avanafil (2012) prioritized rapid onset. These pharmaceuticals target tissues expressing PDE-5 isoenzymes, documented in vascular smooth muscle, platelets, prostate, urethra, and bladder. Regulatory approvals expanded beyond ED to include pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH) with ED, reflecting the enzyme's broad physiological distribution [1] [4] [7].

Table 1: Evolution of Key PDE-5 Inhibitors

CompoundApproval YearPrimary Therapeutic TargetsNotable Features
Sildenafil1998ED, PAHFirst in class
Vardenafil2003EDHigh PDE-5 selectivity
Tadalafil2003ED, BPH36-hour half-life
Avanafil2012EDRapid onset (15 min)

Emergence of Carbodenafil Analogues in Illicit Health Supplements

Carbodenafil represents a structurally modified analogue of sildenafil, emerging in illicit markets as an undeclared adulterant. Its core design involves replacing the piperazinyl sulfonyl group with a carbonyl or thiocarbonyl moiety—a modification intended to circumvent regulatory detection while preserving pharmacological activity. This molecular manipulation spawned derivatives including dithio-desmethylcarbodenafil, hydroxycarbodenafil, and desethylcarbodenafil, all identified in sexual enhancement supplements marketed as "all-natural" [5] [10].

Analytical characterization reveals distinct features of these analogues:

  • Dithio-carbodenafil variants exhibit thiocarbonyl substitutions, altering UV absorption profiles (λmax ≈249-356 nm) compared to sildenafil
  • Piperazine ring modifications include alkylation (e.g., 3,5-dimethylpiperazine in dimethyldithiodenafil) or hydroxyethyl substitutions
  • Mass spectrometry signatures show molecular weights ranging from 488-517 g/mol, with diagnostic fragments at m/z 467 and 483 indicating intramolecular rearrangements [5] [10] [2]

Detection challenges arise from several factors:

  • Structural diversity: Over 65 documented sildenafil analogues exhibit minor modifications to parent structures
  • Low concentrations: Adulterants often appear as minor components alongside legitimate ingredients
  • Evolving designs: New analogues like 3,5-dimethylpiperazinyl dithio-desmethylcarbodenafil emerge quarterly as clandestine chemists modify synthetic pathways [2] [10]

Table 2: Common Carbodenafil Analogues in Adulterated Supplements

Compound NameMolecular Weight (g/mol)Key Structural Features
Carbodenafil488.6Piperazine carbonyl replacement
Dithio-desmethylcarbodenafil502.6Thiocarbonyl + N-demethylation
Hydroxycarbodenafil504.6Hydroxyethyl-piperazine + carbonyl
Desethylcarbodenafil460.5Ethoxy→methoxy + carbonyl
Dimethyldithiodenafil516.7Thiocarbonyl + 3,5-dimethylpiperazine

Public Health Implications of Undeclared Adulterants

The global distribution of carbodenafil-adulterated supplements poses multifaceted public health risks. Hong Kong's 11-year surveillance (2005-2015) of 487 adulterated products documented PDE-5 inhibitors as the sixth most common adulterant class (6.0% of samples), with sildenafil detected in 11.1% of contaminated items. These illicit products originated from online markets (25.9%), drug stores (33.6%), and traditional medicine practitioners (24.5%), demonstrating pervasive distribution channels [6].

Health consequences include:

  • Unpredictable pharmacodynamics: Carbodenafil analogues inhibit PDE-5 with unknown potency, risking uncontrolled hypotension
  • Drug interactions: Undeclared PDE-5 inhibitors potentiate nitrates (e.g., in cardiac patients), causing syncope
  • Delayed diagnosis: Patients attribute adverse effects to "natural" ingredients, complicating clinical management [5] [6]

Economically motivated adulteration (EMA) generates $40 billion in annual global losses, according to FDA estimates. Carbodenafil exemplifies sophisticated EMA where chemical modifications intentionally evade routine screening. The absence of toxicological data for these analogues exacerbates risks, highlighted by a fatality linked to desmethylcarbodenafil intoxication in the United States [9] [5].

Regulatory countermeasures involve:

  • Advanced detection protocols: Combining HPLC-UV, HRMS, and 2D-NMR spectroscopy
  • International collaboration: Databases like the European Commission's Trello system track emerging analogues
  • Legal enforcement: Operation OPSON XI (2021-2022) seized 27,000 tons of fraudulent food and supplements across 26 countries [3] [9] [6]

Table 3: Documented Public Health Impact of Adulterated Supplements

Surveillance DataFindingsSource
Adulterated products (2005-2015)487 products, 1234 adulterants identifiedHong Kong study [6]
PDE-5 inhibitor prevalence6.0% of all detected adulterantsHong Kong study [6]
Global economic impact$40 billion annual lossesFDA estimates [9]
Fatality reports1 confirmed desmethylcarbodenafil deathGu et al. [5]

Properties

CAS Number

944241-52-5

Product Name

Carbodenafil

IUPAC Name

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C24H32N6O3

Molecular Weight

452.559

InChI

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)

InChI Key

BNQTXDVBJLRWNB-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C

Synonyms

5-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; Carbodenafil;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.